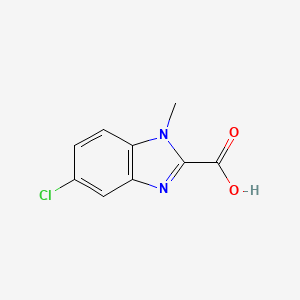

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid

Description

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid (CAS: 287730-14-7) is a benzoimidazole derivative characterized by a chlorine substituent at the 5-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₀H₇ClN₂O₂, with a molecular weight of 222.63 g/mol. The chlorine atom enhances lipophilicity and electronic effects, while the carboxylic acid group offers hydrogen-bonding capabilities critical for target binding .

Properties

IUPAC Name |

5-chloro-1-methylbenzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLUKGCSZAAZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101218491 | |

| Record name | 5-Chloro-1-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947013-68-5 | |

| Record name | 5-Chloro-1-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947013-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization via Chloroacetyl Chloride of Amino-Substituted Benzoic Acid

The most documented industrially viable method starts from 3-amino-4-methylamino benzoic acid as the raw material. The key step is cyclization using chloroacetyl chloride to form the benzimidazole ring with a chloromethyl substituent at the 2-position, yielding 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid .

- Reaction conditions:

- Solvent: Dimethylformamide (DMF) or DMF/acetonitrile mixture

- Temperature: 50–70 °C

- Reaction time: 1–3 hours

- Molar ratio chloroacetyl chloride to starting amine: 0.9–2:1

- Workup:

- Addition of ethyl acetate or acetonitrile to precipitate product

- pH adjustment with aqueous sodium hydroxide to 4–5 to isolate the acid form

- Yield and purity:

- Yield: 85–88%

- Purity: >99% by HPLC

- LC-MS m/e: 224.04 (consistent with molecular weight)

This method is advantageous due to low cost, simple unit operations, and suitability for large-scale industrial production.

Chlorination to Form Acyl Chloride Intermediate

The carboxylic acid group of the benzimidazole intermediate is converted to the corresponding acyl chloride using chlorinating agents such as:

- Oxalyl chloride (preferred)

- Thionyl chloride

Chloroformate esters

-

- Temperature: 0–100 °C (preferably 15–20 °C)

- Reaction time: 0.5–24 hours (preferably 0.5–2 hours)

- Solvent: Dichloromethane, ethyl acetate, or acetonitrile

This step activates the acid for subsequent condensation reactions.

Condensation with Amino Esters

The acyl chloride intermediate undergoes condensation with nucleophilic amines such as 3-(pyridine-2-yl) ethyl aminomalonate to form amide derivatives, which are key intermediates in drug synthesis.

- Reaction conditions:

- Solvent: Ethyl acetate, acetonitrile, DMF, or formamide

- Temperature: 0–80 °C (preferably 15–20 °C)

- Reaction time: 1–24 hours (preferably 1–2 hours)

- Molar ratio acyl chloride to amine: 0.9–2:1

This step is critical for introducing further functional groups and tailoring the molecule for biological activity.

Alternative Synthesis via Vilsmeier-Haack Formylation and Oxidation

For the related compound 5-chloro-1-methyl-1H-benzimidazole-2-carbaldehyde , the aldehyde precursor to the carboxylic acid, the Vilsmeier-Haack reaction is commonly employed:

- Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF)

- Mechanism: Formylation at the 2-position of 5-chloro-1-methylbenzimidazole

- Subsequent oxidation: The aldehyde group is oxidized to the carboxylic acid using oxidants such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

This route is well-established for introducing the carboxyl functionality on the benzimidazole ring.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | 3-amino-4-methylamino benzoic acid | Chloroacetyl chloride, DMF, 50–70 °C, 1–3 h | 85–88 | Produces 2-chloromethyl-1-methyl benzimidazole-5-carboxylic acid |

| 2 | Chlorination | 2-chloromethyl-1-methyl benzimidazole acid | Oxalyl chloride, DCM/Acetonitrile, 15–20 °C, 0.5–2 h | N/A | Forms acyl chloride intermediate |

| 3 | Condensation | Acyl chloride intermediate | Amino ester, ethyl acetate/DMF, 15–20 °C, 1–2 h | N/A | Forms amide derivatives |

| 4 | Formylation + Oxidation | 5-chloro-1-methyl benzimidazole | POCl3/DMF (formylation), KMnO4 (oxidation) | Variable | Alternative route via aldehyde intermediate |

Research Findings and Industrial Relevance

- The cyclization method using chloroacetyl chloride is notable for its simplicity, low cost, and scalability, making it suitable for industrial production of benzimidazole carboxylic acid derivatives.

- The use of oxalyl chloride for acyl chloride formation is preferred due to mild reaction conditions and high selectivity.

- The Vilsmeier-Haack reaction remains a classical approach for formylation, which can be followed by oxidation to yield the carboxylic acid, providing an alternative synthetic route.

- Purity levels exceeding 99% are achievable with proper control of reaction parameters and purification steps, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, hydrogen gas with palladium on carbon.

Substitution reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents, particularly in the treatment of infections and cancer.

Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interfere with DNA synthesis and repair processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, influencing their physicochemical properties and biological activities:

Key Observations :

Biological Activity

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid is a heterocyclic compound belonging to the benzimidazole family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

- Molecular Formula : C9H7ClN2O2

- IUPAC Name : 5-chloro-1-methylbenzimidazole-2-carboxylic acid

- CAS Number : 947013-68-5

The biological activity of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial in its potential antimicrobial and anticancer effects.

- DNA Interference : It may interfere with DNA synthesis and repair processes, which is significant in cancer therapeutics.

Antimicrobial Activity

Research has indicated that 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Staphylococcus aureus | Strong | |

| Candida albicans | Weak |

Anticancer Activity

The compound has been explored for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cell lines, particularly through:

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, inhibiting their proliferation.

- Apoptotic Pathways : Activation of caspase pathways leading to programmed cell death.

Case Studies

Several studies have highlighted the biological activities of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid:

-

Study on Antimicrobial Efficacy :

- Researchers tested various concentrations against S. aureus and found a significant reduction in bacterial count at higher concentrations.

- The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus.

-

Anticancer Research :

- A study involving human breast cancer cell lines (MCF-7) showed a dose-dependent increase in apoptosis markers when treated with the compound.

- The IC50 value was found to be approximately 30 µM, indicating potent anticancer activity.

Applications in Research and Medicine

5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid serves as a valuable tool in various fields:

- Medicinal Chemistry : It is investigated as a lead compound for new therapeutic agents targeting infections and cancer.

- Biological Research : Used as a probe to study enzyme mechanisms and cellular processes.

Comparative Analysis with Similar Compounds

The biological activity of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid can be compared with other benzimidazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5-Chloro-1-methylbenzimidazole | Moderate | Strong |

| 2-Methylbenzimidazole | Weak | Moderate |

| 5-Nitro-1-methylbenzimidazole | Strong | Weak |

Q & A

Q. What synthetic routes are recommended for 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization reactions using intermediates like 3-formyl-1H-indole-2-carboxylic acid derivatives. For example, refluxing with acetic acid (Method a) or chloroacetic acid and sodium acetate (Method b) under controlled temperatures (3–5 hours) facilitates cyclization . Phosphorus oxychloride (POCl₃) at 120°C is also effective for intramolecular cyclization of hydrazide precursors, though stoichiometric ratios and heating duration must be optimized to avoid side products .

- Key Variables : Temperature, catalyst concentration, and precursor purity significantly impact yield. Lower temperatures (<100°C) may reduce decomposition, while excess POCl₃ can improve reaction completeness .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Analytical Techniques :

- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and benzimidazole (N-H bend ~1450 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and methyl groups) via chemical shifts. For example, the methyl group at N1 typically appears at δ 3.2–3.5 ppm in CDCl₃ .

- Melting Point : Pure samples exhibit sharp melting points (>300°C for anhydrous forms; hydrate forms melt at ~154°C) .

Q. What solvents are optimal for dissolving 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid in experimental settings?

- Solubility Profile : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but shows limited solubility in water. Hydrated forms (e.g., 1H-Benzimidazole-2-carboxylic acid hydrate) dissolve better in methanol/water mixtures (1:1 v/v) .

- Handling Note : Pre-warm solvents to 40–50°C to enhance dissolution rates without degrading the compound .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, protective eyewear, and lab coats to prevent skin/eye contact. Use fume hoods due to potential dust formation .

- Waste Management : Collect waste in sealed containers labeled for halogenated organics and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Mechanistic Insights : The electron-withdrawing chloro group at position 5 enhances electrophilicity of the carboxylic acid moiety, facilitating nucleophilic attack (e.g., amidation). Methyl substitution at N1 sterically hinders bulky nucleophiles but stabilizes intermediates via inductive effects .

- Experimental Design : Compare reaction rates with/without substituents using kinetic studies (e.g., UV-Vis monitoring) in DMF with triethylamine as a base .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Case Study : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (HSQC, HMBC) to assign peaks unambiguously. For conflicting melting points, recrystallize in ethyl acetate/hexane and validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Cross-Validation : Combine X-ray crystallography (for solid-state structure) and computational modeling (DFT for electronic properties) to reconcile discrepancies .

Q. How does pH affect the stability of 5-Chloro-1-methyl-1H-benzoimidazole-2-carboxylic acid in aqueous solutions?

- Stability Profile : The compound hydrolyzes in alkaline conditions (pH >9) via ring-opening, forming chlorinated byproducts. In acidic media (pH <3), protonation of the benzimidazole nitrogen improves stability. Conduct accelerated degradation studies at 40°C across pH 1–13, monitoring decomposition via LC-MS .

Q. What role does this compound play in heterocyclic chemistry for drug design?

- Biological Relevance : The benzimidazole core mimics purine structures, enabling interactions with enzymes (e.g., kinase inhibitors). Derivatives with thiophene or piperidine substitutions show enhanced bioavailability and target binding .

- Synthetic Applications : Use as a scaffold for antiviral or anticancer agents by functionalizing the carboxylic acid group with bioactive moieties (e.g., sulfonamides, tetrazoles) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Approach : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., SARS-CoV-2 main protease). Parametrize the compound’s electrostatic potential surfaces (EPS) via DFT calculations (B3LYP/6-31G*) to assess binding affinity .

Q. What experimental controls are essential when studying the compound’s reactivity in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.